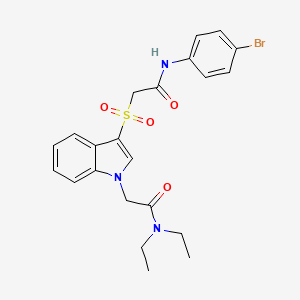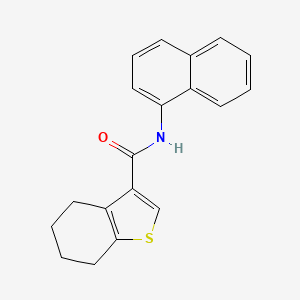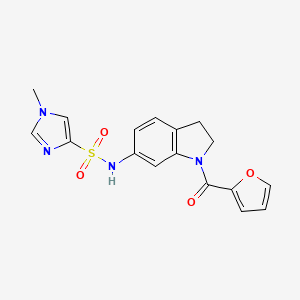
1-(2-Chlorethyl)-1H-Tetrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1H-tetrazole is a useful research compound. Its molecular formula is C3H5ClN4 and its molecular weight is 132.55. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloroethyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gassensoranwendungen
1-(2-Chlorethyl)-1H-Tetrazol wurde auf seine Gassensoreigenschaften untersucht. Zum Beispiel untersuchte eine kürzlich durchgeführte Studie die Verwendung von WO3/Al2O3/Graphit-Verbundwerkstoffen in einem mikroelektromechanischen Gassensor (MEMS) zur Erkennung von 2-Chlorethylethylsulfid (2-CEES), einem Simulans für Dichlordiethylsulfid (ein Blasenmittel). Zu den wichtigsten Erkenntnissen gehören:
Wirkmechanismus
Target of Action
1-(2-Chloroethyl)-1H-tetrazole, also known as 1-(2-chloroethyl)tetrazole, is an alkylating agent . Alkylating agents are a group of anticancer chemotherapeutic drugs that work by covalently modifying a variety of intracellular targets . The primary targets of alkylating agents are DNA molecules . They cause alkylation of DNA, impairing its function as a template and blocking replication of new DNA or inhibiting transcription to mRNA for protein synthesis, which are essential for cell survival and function .
Mode of Action
The mode of action of 1-(2-chloroethyl)-1H-tetrazole involves the formation of electrophilic substances when dissolved in aqueous solution, triggering alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . Crosslinking between complementary strands prevents the separation of two DNA strands during replication and thereby halts cell division .
Biochemical Pathways
The biochemical pathways affected by 1-(2-chloroethyl)-1H-tetrazole are primarily related to DNA replication and transcription . By alkylating DNA, the compound disrupts these pathways, leading to cell death. The compound’s effects on these pathways can lead to downstream effects such as apoptosis, or programmed cell death .
Pharmacokinetics
Similar alkylating agents have been found to be highly lipophilic, undergoing hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA and RNA, thus inducing cytotoxicity
Result of Action
The result of the action of 1-(2-chloroethyl)-1H-tetrazole is the disruption of DNA replication and transcription, leading to cell death . This makes it a potential candidate for use as an anticancer agent, as it can target rapidly dividing cancer cells and induce apoptosis .
Action Environment
The action environment of 1-(2-chloroethyl)-1H-tetrazole can influence its efficacy and stability. For instance, the compound’s solubility in water and organic solvents can affect its distribution in the body Additionally, the compound’s stability in various environmental conditions, such as pH and temperature, can impact its effectiveness
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUIIORNGYDUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15284-27-2 |
Source


|
| Record name | 1-(2-chloroethyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1-(2-chloroethyl)tetrazole interesting for coordination chemistry?
A1: 1-(2-chloroethyl)tetrazole is a versatile ligand capable of coordinating to metal ions through its nitrogen atoms. This can lead to the formation of diverse structures, from mononuclear complexes to extended networks. [, , ] This structural diversity influences the magnetic properties of the resulting materials.
Q2: What kind of magnetic behavior has been observed in complexes containing 1-(2-chloroethyl)tetrazole?
A2: Studies on copper(II) complexes of 1-(2-chloroethyl)tetrazole have revealed interesting magnetic properties. For instance, dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) and its dibromo analogue exhibit ferromagnetic interactions within the copper-halide layers of their structures. [] This highlights the potential of such compounds in developing new magnetic materials.
Q3: Can you elaborate on the structural features of the copper(II) complexes mentioned and how they relate to magnetism?
A3: Both the dichloro and dibromo copper(II) complexes form two-dimensional square grid planes composed of copper ions bridged by halide ions. These layers are separated by layers of 1-(2-chloroethyl)tetrazole ligands. [] This structural arrangement leads to strong magnetic interactions within the copper-halide layers but very weak interactions between the layers, resulting in what are essentially isolated ferromagnetic layers.
Q4: Are there examples of other metal complexes with 1-(2-chloroethyl)tetrazole and what can be said about their structures?
A4: Yes, 1-(2-chloroethyl)tetrazole has also been used to synthesize iron(II) complexes. In the case of hexa[1-(2-chloroethyl)tetrazole]iron(II) di(borotetrafluoride), the iron(II) ions are coordinated by six tetrazole ligands in a high-spin state at room temperature. [] This complex was structurally characterized using both laboratory and synchrotron X-ray powder diffraction data.
Q5: Beyond copper and iron, has 1-(2-chloroethyl)tetrazole been used with other metals?
A5: Research has also explored the combination of 1-(2-chloroethyl)tetrazole with polyoxometalates, specifically the [PMo12O40]3- anion. This led to the formation of a layered compound containing both 5- and 6-coordinated copper(II) cations surrounded by the tetrazole ligands. [, ] This demonstrates the potential of using this ligand to create complex architectures incorporating different metal centers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)
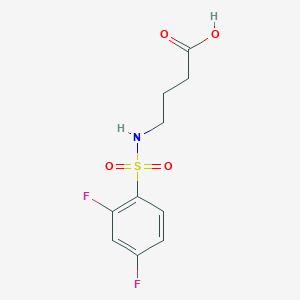
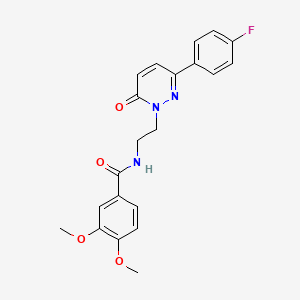
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)
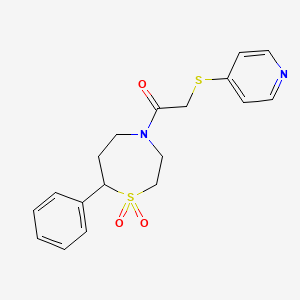
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2461850.png)
![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)

![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)
